2-(4-Chlorophenyl)-2-(4-fluorophenyl)acetonitrile
Overview
Description
2-(4-Chlorophenyl)-2-(4-fluorophenyl)acetonitrile is an organic compound characterized by the presence of two aromatic rings, one substituted with a chlorine atom and the other with a fluorine atom, attached to a central acetonitrile group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the following:
Cross-Coupling Reactions: One common method involves the cross-coupling of 4-chlorobenzonitrile with 4-fluorobenzonitrile using palladium-catalyzed reactions.
Nucleophilic Substitution: Another approach is the nucleophilic substitution of a suitable precursor, such as 4-chlorophenylacetonitrile, with a fluorinating agent.
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of catalysts and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chlorophenyl)-2-(4-fluorophenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: Substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used for reduction.
Substitution: Various electrophilic and nucleophilic reagents can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: 2-(4-Chlorophenyl)-2-(4-fluorophenyl)acetic acid
Reduction: 2-(4-Chlorophenyl)-2-(4-fluorophenyl)ethylamine
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Chlorophenyl)-2-(4-fluorophenyl)acetonitrile has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, such as in the design of new drugs targeting specific diseases.
Industry: The compound is utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-(4-Chlorophenyl)-2-(4-fluorophenyl)acetonitrile exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
2-(4-Chlorophenyl)-2-(4-methylphenyl)acetonitrile
2-(4-Fluorophenyl)-2-(4-methylphenyl)acetonitrile
2-(4-Chlorophenyl)-2-(4-bromophenyl)acetonitrile
Uniqueness: 2-(4-Chlorophenyl)-2-(4-fluorophenyl)acetonitrile is unique due to the combination of chlorine and fluorine substituents on the aromatic rings, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various fields and its potential for future applications
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-(4-fluorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN/c15-12-5-1-10(2-6-12)14(9-17)11-3-7-13(16)8-4-11/h1-8,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGBIVCKZOIQPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=CC=C(C=C2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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